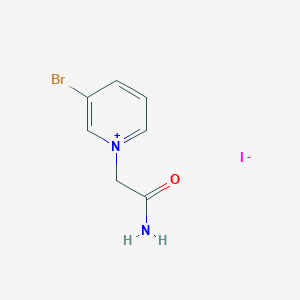

1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide” is a type of organic compound. It contains an amino group (-NH2), a carbonyl group (C=O), a bromopyridinium group, and an iodide ion. These functional groups suggest that the compound could participate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like cyclization or domino reactions .Chemical Reactions Analysis

The amino and carbonyl groups in this compound are reactive and could participate in various chemical reactions. For example, the amino group can act as a nucleophile in substitution reactions, while the carbonyl group can undergo addition reactions .Scientific Research Applications

Crystal Engineering and Molecular Structures

Research has focused on the self-assembly of diamide-containing pyridinium salts, including variants related to 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide. These compounds form diverse structures via hydrogen bonding catemers, demonstrating the potential for designing novel materials with specific properties. For instance, a study by Wu and Lee (2012) on a series of 1-(2-amino-2-oxoethyl)-3-carbamoylpyridin-1-ium salts with different anions highlighted their ability to aggregate into tubular, ribbon, brick, grid, and sheet structures through various hydrogen bonding motifs (Wu & Lee, 2012). This research illustrates the potential of such compounds in the development of molecular crystals with desired architectures.

Electrochemistry and Energy Storage

Compounds related to this compound have been investigated for their electrochemical properties and applications in energy storage. For example, Weng et al. (2017) explored the use of iodide/triiodide couples, with a focus on increasing capacity through bromide ions as a complexing agent, to stabilize iodine and enhance the performance of zinc/iodine–bromide and lithium/polyiodide redox flow batteries. This approach resulted in a significant energy density increase, highlighting the potential of these compounds in high-energy-density electrochemical energy storage technologies (Weng et al., 2017).

Materials Science and CO2 Separation

In the realm of materials science, 1-aminopyridinium iodide and related compounds have shown utility in CO2 separation. Kim and Kang (2019) demonstrated that using 1-aminopyridinium iodide in composites with CdO and 1-butyl-3-methylimidazolium tetrafluoroborate significantly improved CO2/N2 selectivity and CO2 permeance. This study suggests that such compounds can be effective in enhancing the performance of materials used for CO2 separation, contributing to the development of more efficient and sustainable technologies (Kim & Kang, 2019).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit affinity towards synaptic vesicle glycoproteins . These proteins play a crucial role in the regulation of neurotransmitter release, which is essential for the proper functioning of the nervous system .

Mode of Action

For instance, certain compounds can bind to synaptic vesicle glycoproteins, altering their activity and subsequently affecting neurotransmitter release .

Biochemical Pathways

This could lead to downstream effects on neuronal communication and potentially impact various neurological processes .

Result of Action

Based on its potential interaction with synaptic vesicle glycoproteins, it could influence neurotransmitter release and neuronal communication, potentially impacting various neurological processes .

properties

IUPAC Name |

2-(3-bromopyridin-1-ium-1-yl)acetamide;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O.HI/c8-6-2-1-3-10(4-6)5-7(9)11;/h1-4H,5H2,(H-,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYARGQCCLYQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC(=O)N)Br.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)

![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)

![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)

![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)

![6-Ethoxy-2-[(2-hydroxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2784511.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)